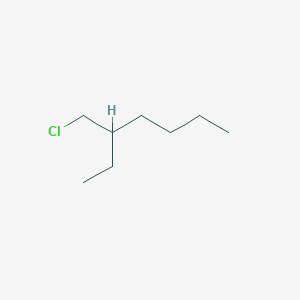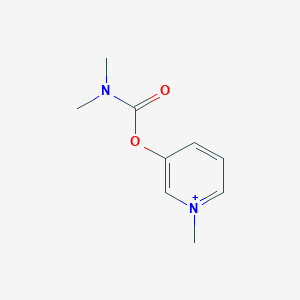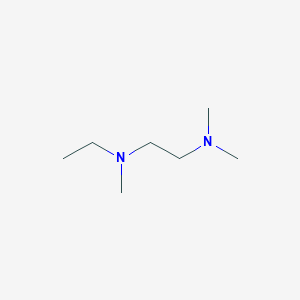![molecular formula C5H8O2 B086131 2,6-Dioxaspiro[3.3]heptane CAS No. 174-79-8](/img/structure/B86131.png)
2,6-Dioxaspiro[3.3]heptane
Overview
Description
“2,6-Dioxaspiro[3.3]heptane” is a chemical compound with the molecular formula C5H8O2 . It has an average mass of 100.116 Da and a monoisotopic mass of 100.052429 Da .
Molecular Structure Analysis
The molecular structure of “2,6-Dioxaspiro[3.3]heptane” consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common .
Physical And Chemical Properties Analysis
“2,6-Dioxaspiro[3.3]heptane” has a density of 1.2±0.1 g/cm3, a boiling point of 108.3±8.0 °C at 760 mmHg, and a vapour pressure of 30.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.3±3.0 kJ/mol and a flash point of 19.6±12.3 °C . The compound has a molar refractivity of 24.6±0.4 cm3 .
Scientific Research Applications
Spectroscopy
Field
Physical Chemistry
Application
2,6-Dioxaspiro[3.3]heptane has been used in the study of Raman and Infrared spectra .
Method of Application
The Raman spectrum of 2,6‐dioxaspiro (3,3)heptane in the molten state and infrared spectra of CS2 and CCl4 solutions have been investigated .
Results
The results indicate a symmetry D2d for the molecule. The appearance of two extra strongly polarized Raman lines near the 2874K (kayser, cm —1) line, which corresponds to the totally symmetric C–H stretching oscillation, has been accounted for by assuming Fermi resonance between overtones of C–H bending vibrations and the symmetric C–H stretching mode .
Drug Development
Field
Pharmaceutical Chemistry
Application
The 6-oxa-2-azaspiro[3.3]heptane fragment, which is structurally similar to 2,6-Dioxaspiro[3.3]heptane, has been used as a building block for new drug candidates .
Method of Application
2-oxa-6-aza-spiro[3.3]heptane (4) was usually prepared from tribromo-pentaerythritol (1b) (also known as FR-513, a commercially available flame retardant) via the method first described by Carreira et al .
Results
This moiety was reported to be a structural surrogate for morpholine in a number of drug-like molecules .
properties
IUPAC Name |
2,6-dioxaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2-6-1)3-7-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLZHIBLSSHZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169741 | |
| Record name | 2,6-Dioxaspiro(3.3)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dioxaspiro[3.3]heptane | |
CAS RN |
174-79-8 | |
| Record name | 2,6-Dioxaspiro[3.3]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dioxaspiro(3.3)heptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000174798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dioxaspiro(3.3)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIOXASPIRO(3.3)HEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4046SYP4FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)








